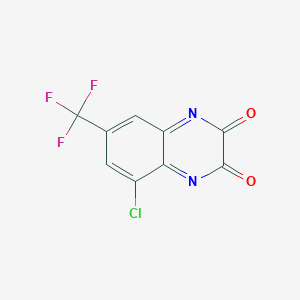
5-Chloro-7-(trifluoromethyl)quinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACEA1011 is a small molecule drug known for its role as a glycine site NMDA receptor antagonist. This compound has shown potential in producing analgesic effects and alleviating certain seizure-like excitatory responses . It is part of the Glystatin series and has been studied for its effects on the nervous system and cardiovascular diseases .
準備方法
The synthesis of ACEA1011 involves several steps, starting with the preparation of the core quinoxalinedione structure. The synthetic route typically includes:
Formation of the Quinoxalinedione Core: This involves the reaction of appropriate aniline derivatives with glyoxal or its equivalents under acidic conditions to form the quinoxaline ring.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced through electrophilic substitution reactions.
Industrial production methods for ACEA1011 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
ACEA1011 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxalinedione to its corresponding dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a model compound for studying the properties and reactions of quinoxalinediones.
Biology: ACEA1011 is used to investigate the role of NMDA receptors in biological systems, particularly in the nervous system.
作用機序
ACEA1011 exerts its effects by antagonizing the glycine site of the NMDA receptor. This inhibition prevents the activation of the NMDA receptor, which is crucial for synaptic plasticity and memory function. By blocking this receptor, ACEA1011 can reduce excitatory neurotransmission, leading to its analgesic and anticonvulsant effects . The molecular targets involved include the NMDA receptor subunits, particularly those that interact with glycine .
類似化合物との比較
ACEA1011 can be compared with other NMDA receptor antagonists such as:
MK-801: A non-competitive NMDA receptor antagonist known for its potent neuroprotective effects but also associated with significant side effects.
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease, known for its moderate affinity and better safety profile.
ACEA1011 is unique in that it specifically targets the glycine site of the NMDA receptor, potentially offering a more selective and safer profile compared to other NMDA receptor antagonists .
特性
分子式 |
C9H2ClF3N2O2 |
|---|---|
分子量 |
262.57 g/mol |
IUPAC名 |
5-chloro-7-(trifluoromethyl)quinoxaline-2,3-dione |
InChI |
InChI=1S/C9H2ClF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H |
InChIキー |
FEZVYTAGAWKZGI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=NC(=O)C(=O)N=C21)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


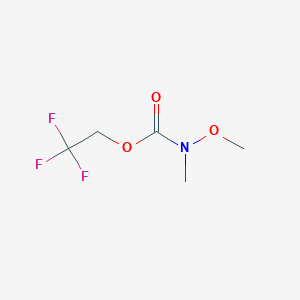
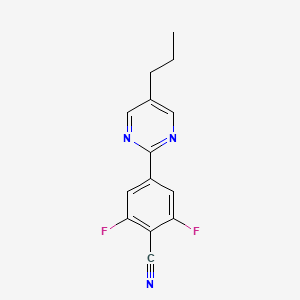
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14802699.png)
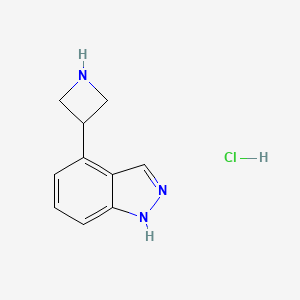
![1,8,10-Trimethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-2-ium chloride](/img/structure/B14802704.png)
![2-[(2,4-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14802714.png)
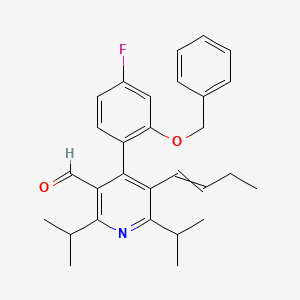
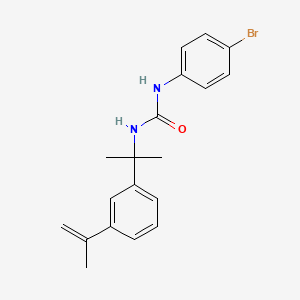
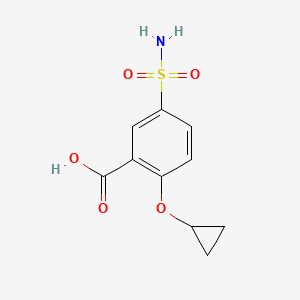
![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B14802733.png)
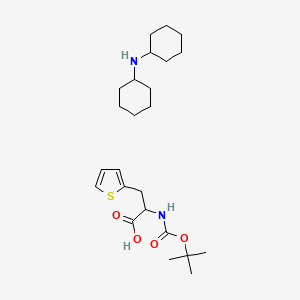

![(E)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine](/img/structure/B14802753.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)
